molecular formula C12H10N2O3S B15008820 N-(2-Nitrophenyl)-2-(2-thienyl)acetamide

N-(2-Nitrophenyl)-2-(2-thienyl)acetamide

Cat. No.: B15008820
M. Wt: 262.29 g/mol
InChI Key: ZWTGULSQKWTTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features both nitrophenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitrophenylamine.

    Acylation: The 2-nitrophenylamine undergoes acylation with thiophene-2-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.

Major Products

    Reduction: 2-(2-aminophenyl)-2-(thiophen-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)-2-phenylacetamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.

    N-(2-nitrophenyl)-2-(furan-2-yl)acetamide: Contains a furan ring instead of thiophene, which can influence its chemical behavior and applications.

Uniqueness

N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both nitrophenyl and thiophene groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(2-nitrophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H10N2O3S/c15-12(8-9-4-3-7-18-9)13-10-5-1-2-6-11(10)14(16)17/h1-7H,8H2,(H,13,15)

InChI Key

ZWTGULSQKWTTGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.